molecular formula C14H12FNO5S B15282602 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B15282602
M. Wt: 325.31 g/mol
InChI Key: MZTLMRLIWUBTOP-UHFFFAOYSA-N
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Description

5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is an organic compound belonging to the class of salicylic acids. These compounds are characterized by the presence of a hydroxyl group attached to a benzene ring, which also contains a carboxylic acid group. This particular compound is notable for its sulfonamide group, which is attached to a fluorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine group is coupled with 2-hydroxybenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonic acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide group, which is known for its pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorosalicylic acid: Similar structure but lacks the sulfonamide group.

    4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid: Contains a thiazole ring instead of a sulfonamide group.

Uniqueness

5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is unique due to its combination of a fluorinated aromatic ring and a sulfonamide group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H12FNO5S

Molecular Weight

325.31 g/mol

IUPAC Name

5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H12FNO5S/c1-8-6-9(15)2-5-13(8)22(20,21)16-10-3-4-12(17)11(7-10)14(18)19/h2-7,16-17H,1H3,(H,18,19)

InChI Key

MZTLMRLIWUBTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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